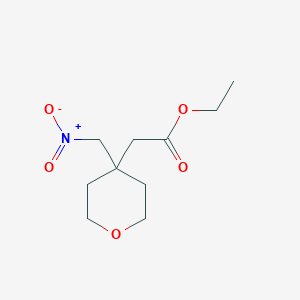

Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate

説明

Chemical Identity and Nomenclature

This compound is formally designated by the Chemical Abstracts Service registry number 205827-21-0 and carries the molecular descriptor number MFCD29917052. The compound's molecular formula is established as C₁₀H₁₇NO₅, corresponding to a molecular weight of 231.2 grams per mole. The systematic nomenclature reflects the compound's complex structural hierarchy, beginning with the ethyl ester functionality and incorporating the tetrahydropyran ring system with its nitromethyl substituent at the 4-position.

The structural architecture of this compound features a tetrahydropyran ring, which represents the saturated form of pyran, containing five carbon atoms and one oxygen atom in a six-membered ring configuration. The presence of the nitromethyl group at the 4-position of the tetrahydropyran ring significantly influences the compound's chemical properties, including reactivity and polarity characteristics. The ethyl acetate moiety provides additional functionality that enhances the compound's utility in synthetic applications.

According to current chemical database records, the compound is characterized by specific physical properties that distinguish it from related tetrahydropyran derivatives. The compound is classified as research-grade material with a minimum purity specification of 95%, indicating its suitability for analytical and synthetic applications. Storage requirements specify maintenance under refrigerated conditions between 2-7 degrees Celsius to preserve chemical integrity.

Historical Development in Heterocyclic Chemistry

The development of heterocyclic chemistry, particularly compounds containing tetrahydropyran structures, traces its origins to foundational work in the 1800s alongside the broader evolution of organic chemistry. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, have become increasingly significant in chemical research and pharmaceutical applications. The prevalence of heterocyclic compounds in modern chemistry is demonstrated by the fact that more than half of all known chemical compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

Tetrahydropyran itself, as the parent compound for derivatives like this compound, has been extensively studied since its initial synthesis through hydrogenation of dihydropyran using Raney nickel catalysts. The compound exists in its lowest energy chair conformation in the gas phase, exhibiting characteristic structural properties that influence the behavior of its derivatives. The systematic development of tetrahydropyran chemistry has led to widespread applications in organic synthesis, particularly in the formation of tetrahydropyranyl ethers as protecting groups for alcohols.

The historical progression of nitromethyl-containing heterocycles represents a specialized branch of heterocyclic chemistry development. Compounds incorporating nitromethyl substituents have been recognized for their unique reactivity patterns and potential applications in pharmaceutical research. The combination of nitromethyl functionality with tetrahydropyran ring systems, as exemplified by this compound, represents an advanced stage in the evolution of heterocyclic compound design and synthesis.

Research in tetrahydropyrimidine derivatives has demonstrated the importance of heterocyclic scaffolds in medicinal chemistry applications. The synthesis of heterocyclic compounds using methodologies such as the Biginelli reaction has provided researchers with efficient pathways for constructing complex molecular architectures. These developments have established the foundation for modern approaches to synthesizing sophisticated heterocyclic compounds like this compound.

Position Within Tetrahydropyran Derivatives Research

This compound occupies a distinctive position within the broader landscape of tetrahydropyran derivatives research, particularly in the context of medicinal chemistry and pharmaceutical development. The compound belongs to a class of heterocyclic derivatives that have demonstrated significant potential in biological applications, particularly as intermediates in the synthesis of bioactive molecules. The presence of both ester and nitromethyl functional groups within the tetrahydropyran framework provides unique chemical properties that distinguish this compound from simpler tetrahydropyran derivatives.

Contemporary research in tetrahydropyran derivatives has emphasized their application in drug discovery, particularly in the development of human immunodeficiency virus protease inhibitors. Studies have demonstrated that tetrahydropyran-containing compounds can effectively fill hydrophobic binding pockets in enzyme structures and enhance van der Waals interactions with target proteins. The incorporation of tetrahydropyran scaffolds into pharmaceutical compounds has been shown to improve binding affinity and selectivity, making these structures valuable in medicinal chemistry research.

The synthesis of this compound involves multiple synthetic pathways that reflect the advanced state of tetrahydropyran chemistry. These synthetic approaches typically involve reactions that introduce the nitromethyl group into the tetrahydropyran framework, followed by esterification processes to install the ethyl acetate functionality. The complexity of these synthetic routes demonstrates the sophisticated level of control that modern organic chemistry has achieved in constructing heterocyclic compounds with specific functional group arrangements.

Research investigations have revealed that related tetrahydropyran derivatives exhibit significant inhibitory effects on specific protein kinases involved in cancer cell proliferation, suggesting potential applications in cancer therapy research. The mechanism of action for compounds in this class primarily revolves around their potential biological activities, which are influenced by the electronic effects of functional groups such as the nitro group and the steric considerations imposed by the tetrahydropyran ring structure.

The reactivity profile of this compound is influenced by the electronic effects of the nitro group and the steric hindrance provided by the tetrahydropyran ring, making it a versatile intermediate in organic synthesis. This compound can participate in various chemical reactions due to its multiple functional groups, including nucleophilic substitution reactions involving the nitromethyl group and ester hydrolysis or transesterification reactions at the acetate functionality. The combination of these reactive sites provides synthetic chemists with multiple strategic options for incorporating this compound into larger molecular frameworks or for further chemical modifications.

特性

IUPAC Name |

ethyl 2-[4-(nitromethyl)oxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-2-16-9(12)7-10(8-11(13)14)3-5-15-6-4-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVRJOBNSSTGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCOCC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate (CAS No. 205827-21-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on current research findings.

- Molecular Formula : C10H17NO5

- Molecular Weight : 231.25 g/mol

- Boiling Point : Not specified

- Hazard Classification : Signal word "Danger" with associated hazard statements indicating toxicity upon ingestion, skin contact, and inhalation .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of nitromethyl derivatives with tetrahydropyran-based esters. Characterization methods such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.

Antioxidant Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, the DPPH assay is commonly employed to evaluate the free radical scavenging potential of such compounds. Results indicate that these compounds can effectively reduce oxidative stress by neutralizing free radicals .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed through various assays, including agar well diffusion methods. Studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further exploration in antibacterial applications .

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. In vitro studies have shown that this compound has a moderate cytotoxic effect on certain cancer cell lines, indicating potential as an anticancer agent. However, detailed dose-response studies are necessary to establish its therapeutic window .

Case Studies

- Antioxidant Evaluation : A study involving a series of nitromethyl derivatives demonstrated that the compound exhibited IC50 values comparable to established antioxidants, suggesting its potential in formulations aimed at oxidative stress-related conditions .

- Antibacterial Screening : In a comparative study against standard antibiotics, this compound showed significant inhibition zones against Gram-positive bacteria, highlighting its potential as an alternative antibacterial agent .

- Cytotoxicity Assessment : Research indicated that at concentrations above 50 μM, the compound induced apoptosis in cancer cell lines while showing minimal effects on normal cells, suggesting selective cytotoxicity that warrants further investigation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO5 |

| Molecular Weight | 231.25 g/mol |

| Antioxidant Activity (IC50) | Comparable to standard antioxidants |

| Antibacterial Activity | Significant against Gram-positive bacteria |

| Cytotoxicity | Moderate on cancer cell lines |

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate has shown potential in the development of pharmaceutical compounds due to its structural features that can mimic biological molecules.

Antimicrobial Activity

Research has indicated that derivatives of nitromethyl-containing compounds possess antimicrobial properties. This compound can be synthesized and modified to enhance its efficacy against bacterial strains.

Case Study:

A study evaluated the antimicrobial activity of various nitromethyl derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting its potential as a lead compound in antibiotic development .

Anticancer Research

The compound's ability to undergo metabolic transformations allows it to be explored as a precursor for anticancer agents. Its derivatives have been tested for cytotoxicity against various cancer cell lines.

Case Study:

In vitro studies demonstrated that certain derivatives of this compound exhibited selective cytotoxic effects on human cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules.

Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Reduction | LiAlH4 | 66.1 |

| Hydrogenation | Pd/C under H2 | 94 |

| Alkylation | Alkyl halide with base | Varies |

Functional Group Transformations

This compound can undergo several functional group transformations, making it a valuable building block for synthesizing more complex organic molecules.

Case Study:

A series of reactions involving this compound yielded various functionalized products with applications in drug discovery, showcasing its utility as a synthetic intermediate .

Research and Development

Ongoing research focuses on optimizing the synthesis of this compound and its derivatives to enhance their biological activity and reduce toxicity.

Pharmacokinetics Studies

Investigations into the pharmacokinetics of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest favorable properties that warrant further exploration.

Toxicological Assessments

Safety evaluations are essential for any potential therapeutic applications. Current research is assessing the toxicological profile of this compound to ensure safe usage in future clinical applications .

類似化合物との比較

Ethyl Tetrahydropyran-4-yl Acetate (CAS: 103260-44-2)

- Structure : Shares the tetrahydropyran core and acetoxyethyl group but lacks the nitromethyl substituent.

- Properties : Molecular weight 172.2, boiling point 228.3°C, density 1.003, and flash point 96.7°C .

- Applications : Used in general organic synthesis. The absence of the nitro group reduces its electrophilicity compared to the target compound.

Ethyl 2-(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)acetate (CAS: 112960-04-0)

- Structure: Substitutes the nitromethyl group with an aminomethyl group.

- Applications: Employed in medicinal chemistry due to the amine’s bioactivity. The amino group allows for conjugation or salt formation, contrasting with the nitro group’s role in redox reactions .

Methyl 2-(Tetrahydro-2H-pyran-4-yl)acetate (CAS: 156002-64-1)

Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (28f)

- Structure : Features an oxalate group instead of acetate and a methyl substituent on the tetrahydropyran ring.

- Synthesis : Prepared via DMAP-catalyzed reaction with ethyl chloro-oxoacetate (84% yield) .

- Reactivity : The oxalate group introduces additional carbonyl functionality, enabling diverse reactivity compared to the target compound.

Ethyl 2-(Dibenzylamino)-2-(4-Hydroxytetrahydro-2H-pyran-4-yl)acetate (CAS: 1464026-09-2)

- Applications: Potential use in chiral synthesis or as a precursor for bioactive molecules due to its stereochemical complexity .

Ethyl 2-(3,6-Dihydro-2H-pyran-4-yl)-2-nitroacetate (CAS: 921755-40-0)

- Structure : Partially unsaturated tetrahydropyran ring with a nitroacetate side chain.

- Properties : Molecular weight 215.206. The conjugated nitro group may enhance UV activity or participation in Michael additions .

- Safety : Requires precautions for inhalation and handling due to nitro compound hazards .

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|

| Ethyl 2-(4-(Nitromethyl)tetrahydro-2H-pyran-4-yl)acetate | 205827-21-0 | ~214.2* | Nitromethyl, acetoxyethyl | Synthetic intermediate |

| Ethyl Tetrahydropyran-4-yl Acetate | 103260-44-2 | 172.2 | Acetoxyethyl | Organic synthesis |

| Ethyl 2-(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)acetate | 112960-04-0 | ~187.2* | Aminomethyl, acetoxyethyl | Medicinal chemistry |

| Methyl 2-(Tetrahydro-2H-pyran-4-yl)acetate | 156002-64-1 | 158.2 | Methyl ester | Heterocycle synthesis |

| Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate | N/A | ~230.2* | Methyl, oxalate | Carbonyl-based reactions |

| Ethyl 2-(3,6-Dihydro-2H-pyran-4-yl)-2-nitroacetate | 921755-40-0 | 215.206 | Unsaturated ring, nitroacetate | Electrophilic reactions |

*Calculated based on structural similarity.

Key Findings and Insights

- Reactivity: The nitromethyl group in the target compound enhances electrophilicity, enabling nitro reduction to amines or participation in cycloadditions, unlike the aminomethyl or hydroxyl derivatives .

- Synthetic Routes : Similar compounds (e.g., 28f) are synthesized using DMAP and chloro-oxoacetates, suggesting analogous methods could apply to the target compound .

- Applications: Functional group variation dictates usage—nitro derivatives for intermediates, amino derivatives for drug discovery, and hydroxylated variants for chiral synthesis .

準備方法

Nitromethylation of Tetrahydro-2H-pyran Derivatives

The nitromethyl group is introduced onto the tetrahydro-2H-pyran ring through the reaction of appropriate tetrahydro-2H-pyran derivatives with nitromethylating agents. This step is critical for installing the nitro functionality at the 4-position of the pyran ring.

- The reaction typically employs nitromethyl halides or nitroalkanes under basic or catalytic conditions.

- Organic solvents such as acetonitrile or dichloromethane are commonly used.

- Bases like sodium or potassium tert-butoxide can facilitate the substitution reaction by deprotonating the substrate and enhancing nucleophilicity.

Esterification to Form Ethyl Acetate Moiety

Following nitromethylation, the compound undergoes esterification to introduce the ethyl acetate group:

- This can be achieved by reacting the nitromethylated intermediate with ethyl chloroacetate or through carbodiimide-mediated coupling using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) and 4-dimethylaminopyridine (DMAP) as catalysts.

- The reaction is typically conducted in an organic solvent under controlled temperature to optimize yield and purity.

Example Synthetic Procedure

A representative synthetic sequence based on patent literature and chemical supplier data is summarized below:

Alternative Synthesis and Related Compounds

While direct preparation of this compound is the focus, related compounds such as ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate have been synthesized via hydrogenation of nitro precursors:

- For example, hydrogenolysis of ethyl 2-(2H,3H,5H-4-oxinyl)-2-nitroacetate using Raney nickel catalyst in ethanol under hydrogen pressure yields the corresponding amino compound, which is a close structural analog.

- This method underscores the versatility of nitro group chemistry in tetrahydropyran derivatives.

Research Findings and Data Analysis

Reaction Conditions Impact

Purification and Characterization

- Crude products are typically purified by extraction, drying over anhydrous salts (e.g., Na2SO4 or K2CO3), and concentration under reduced pressure.

- Purity is confirmed by NMR spectroscopy, TLC, and mass spectrometry.

Summary Table of Key Preparation Parameters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate, and what reaction conditions optimize yield?

- Methodological Answer : A plausible synthetic route involves introducing the nitromethyl group onto a pre-functionalized tetrahydro-2H-pyran scaffold. For example, nitromethylation via Henry reaction (nitro-aldol) using nitroalkanes and aldehydes under basic conditions could be adapted . Alternatively, esterification of a pre-synthesized 4-(nitromethyl)tetrahydro-2H-pyran-4-yl acetic acid with ethanol in the presence of a coupling agent (e.g., DCC/DMAP) may be effective. Solvent choice (e.g., THF or DCM) and catalysts (e.g., triethylamine) are critical for yield optimization, as demonstrated in analogous oxalate ester syntheses .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR data with literature values for related tetrahydro-2H-pyran derivatives (e.g., chemical shifts for the nitromethyl group at δ ~4.5–5.0 ppm in H NMR) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS (expected molecular weight: ~243.24 g/mol for ).

- Chromatography : Assess purity via HPLC or GC-MS with reference standards.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, THF) based on structural analogs . Test empirically using incremental solvent addition.

- Stability : Nitro groups can be sensitive to light and heat. Store under inert gas (N/Ar) at −20°C in amber vials. Monitor decomposition via TLC or NMR over time.

- Boiling Point : Estimated ~228–250°C based on homologous esters (e.g., ethyl tetrahydropyran-4-yl acetate, bp 228.3°C) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Stereochemical Analysis : The tetrahydro-2H-pyran ring’s chair conformation may lead to axial-equatorial isomerism, causing splitting in NMR. Use 2D NMR (COSY, NOESY) to confirm spatial arrangements of substituents .

- Dynamic Effects : Nitromethyl rotation or ring puckering could create averaged signals. Variable-temperature NMR (e.g., −40°C to 25°C) may resolve splitting .

Q. What mechanistic insights explain the reactivity of the nitromethyl group in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Reactivity : The nitro group’s electron-withdrawing nature activates adjacent C–H bonds for deprotonation, forming nitronate intermediates. Use bases like DBU or KCO to generate nucleophilic species for Michael additions or cyclizations .

- Electrophilic Pathways : Under acidic conditions, the nitromethyl group can act as an electrophile in Friedel-Crafts or Mannich reactions. Monitor pH to control reactivity .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare transition-state energies for potential reaction pathways (e.g., nitromethyl vs. ester group reactivity).

- Frontier Molecular Orbital (FMO) Analysis : Identify sites of highest nucleophilicity (HOMO) or electrophilicity (LUMO) to predict regioselectivity in cross-coupling or substitution reactions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) if stereocenters are present.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during nitromethylation or cyclization steps.

- Process Optimization : Scale reactions in flow reactors to enhance mixing and heat transfer, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。